molecular formula C6H5BrClN B1532672 2-Bromo-5-chloro-4-methylpyridine CAS No. 885267-40-3

2-Bromo-5-chloro-4-methylpyridine

Cat. No. B1532672
CAS RN: 885267-40-3
M. Wt: 206.47 g/mol
InChI Key: MALOBEHFSQICII-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-4-methylpyridine, also known as 5-Bromo-2-chloro-4-picoline, is a chemical compound with the molecular formula C6H5BrClN . It has a molecular weight of 206.47 g/mol . It is used in laboratory chemicals and synthesis of substances .


Synthesis Analysis

The synthesis of 2-Bromo-5-chloro-4-methylpyridine involves various chemical reactions. One such method involves the protodeboronation of pinacol boronic esters . Another method involves the reaction of the intermediate 2 with concentrated hydrochloric acid and Sodium Nitrite at -30 ℃ .


Molecular Structure Analysis

The molecular structure of 2-Bromo-5-chloro-4-methylpyridine consists of a pyridine ring with bromine, chlorine, and a methyl group attached at the 2nd, 5th, and 4th positions respectively .


Chemical Reactions Analysis

2-Bromo-5-chloro-4-methylpyridine is used in various chemical reactions. For instance, it is used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Physical And Chemical Properties Analysis

2-Bromo-5-chloro-4-methylpyridine is a solid substance . It has a density of 1.6±0.1 g/cm3 and a boiling point of 240.6±35.0 °C at 760 mmHg . The melting point is not available .

Scientific Research Applications

Synthesis and Structural Analysis

A Schiff base compound, closely related to 2-bromo-5-chloro-4-methylpyridine, was synthesized and characterized, demonstrating its potential for forming complex structures and exhibiting antibacterial activities. This compound was characterized by various techniques, including IR spectra and X-ray diffraction, showcasing its monoclinic crystal system and significant antibacterial properties (Wang et al., 2008).

Vibrational Spectra Analysis

Research on the vibrational spectra of monosubstituted pyridines, including chloro and bromo derivatives, provides a foundational understanding of their chemical properties. Such studies offer comprehensive frequency assignments and correlate these with structural characteristics, aiding in the development of novel compounds with specific vibrational properties (J.H.S. Green, W. Kynaston, H. M. Paisley, 1963).

Chemical Synthesis Platform

2-Chloro-5-bromopyridine serves as a versatile scaffold for solid-phase synthesis, demonstrating the utility of halogenated pyridines in creating diverse chemical libraries. This approach allows for efficient and selective reactions with organometallic reagents, highlighting the compound's role in the synthesis of pyridine-based synthons and chromophores (P. Pierrat, P. Gros, Y. Fort, 2005).

Molecular Reactivity and Applications

The practical application of related pyridine compounds as precursors for generating reactive intermediates illustrates their significance in synthetic chemistry. This includes their regioselective reactions with organic molecules, indicating the potential for targeted chemical synthesis and the development of novel organic compounds (M. Walters, P. Carter, Satyajit Banerjee, 1992).

Complex Formation and Analysis

The study of copper(II) and oxido-vanadium(IV) complexes involving a closely related compound underscores the role of halogenated pyridines in forming metal complexes with distinct geometries and thermal properties. These complexes, characterized by various analytical techniques, offer insights into the structural and thermal behaviors of metal-pyridine interactions, contributing to the field of coordination chemistry (R. Takjoo et al., 2013).

Safety and Hazards

2-Bromo-5-chloro-4-methylpyridine is classified as Acute toxicity, Oral (Category 4), H302 and Serious eye damage (Category 1), H318 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed and causes serious eye damage . Safety measures include washing skin thoroughly after handling, not eating, drinking or smoking when using this product, and wearing eye protection/face protection .

properties

IUPAC Name

2-bromo-5-chloro-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c1-4-2-6(7)9-3-5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALOBEHFSQICII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50680159
Record name 2-Bromo-5-chloro-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-chloro-4-methylpyridine

CAS RN

885267-40-3
Record name 2-Bromo-5-chloro-4-methylpyridine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-chloro-4-methylpyridine
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Record name 2-bromo-5-chloro-4-methylpyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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